3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Carbonic Anhydrase Inhibition
A study by Sapegin et al. (2018) demonstrates the use of a related compound in the inhibition of human carbonic anhydrases. The compound, being a primary sulfonamide, exhibits strong inhibition of these enzymes, which are relevant for therapeutic applications (Sapegin et al., 2018).
2. Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) describe the synthesis of a zinc phthalocyanine compound substituted with a benzenesulfonamide derivative. This compound shows potential for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
3. Antimicrobial Activities
Sojitra et al. (2016) synthesized derivatives of benzenesulfonamide that displayed significant antimicrobial activities. These compounds were effective against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Sojitra et al., 2016).
4. Anticancer Activity
Research by Sławiński et al. (2012) involved synthesizing benzenesulfonamide derivatives with potential anticancer activity. These compounds showed remarkable activity against various human tumor cell lines, highlighting their potential in cancer therapy (Sławiński et al., 2012).
5. Synthesis of Novel Heterocyclic Systems
Ukhin et al. (2011) developed a process for synthesizing a new fused pentacyclic system involving benzenesulfonamide derivatives. This research contributes to the field of organic chemistry by providing new methods for constructing complex molecular structures (Ukhin et al., 2011).
properties
IUPAC Name |
3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-6-8-20-18(10-13)24(2)21(25)17-12-15(7-9-19(17)28-20)23-29(26,27)16-5-3-4-14(22)11-16/h3-12,23H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIFHOCWCPAORN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.